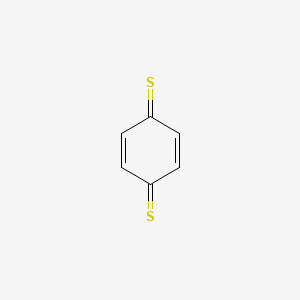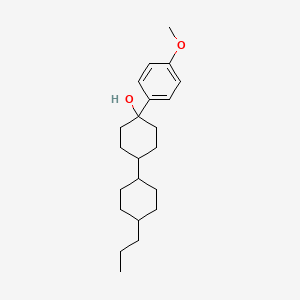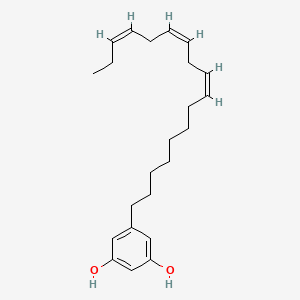
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- is a chemical compound with the molecular formula C23H34O2. It is a derivative of 1,3-benzenediol, also known as resorcinol, with a heptadecatrienyl side chain. This compound is characterized by the presence of three conjugated double bonds in the side chain, which are in the Z configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- typically involves the following steps:
Starting Material: The synthesis begins with 1,3-benzenediol (resorcinol) as the starting material.
Side Chain Introduction: The heptadecatrienyl side chain is introduced through a series of reactions, including halogenation, coupling, and dehalogenation.
Coupling Reaction: The key step involves the coupling of the halogenated resorcinol with a suitable heptadecatrienyl precursor under specific conditions, such as the use of a palladium catalyst and a base.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the side chain to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons with reduced double bonds.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- involves its interaction with molecular targets and pathways. The compound can:
Interact with Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in gene expression and cellular responses.
Bind to Receptors: Bind to specific receptors on cell surfaces, triggering downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzenediol (Resorcinol): The parent compound without the heptadecatrienyl side chain.
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-: Similar compound with different configurations of the side chain.
Uniqueness
1,3-Benzenediol, 5-(8,11,14-heptadecatrienyl)-, (Z,Z,Z)- is unique due to the presence of three conjugated double bonds in the Z configuration, which imparts specific chemical and biological properties. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
83173-23-3 |
|---|---|
Molekularformel |
C23H34O2 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
5-[(8Z,11Z,14Z)-heptadeca-8,11,14-trienyl]benzene-1,3-diol |
InChI |
InChI=1S/C23H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h3-4,6-7,9-10,18-20,24-25H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9- |
InChI-Schlüssel |
YPIUYRIMBUVEFO-PDBXOOCHSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC1=CC(=CC(=C1)O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



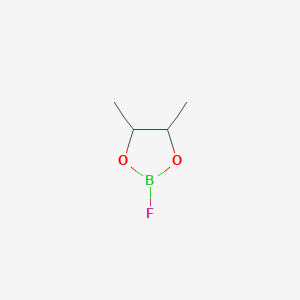
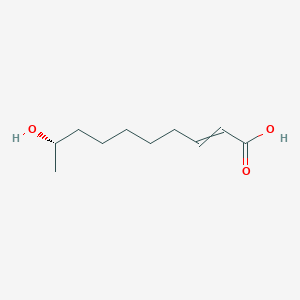

![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)
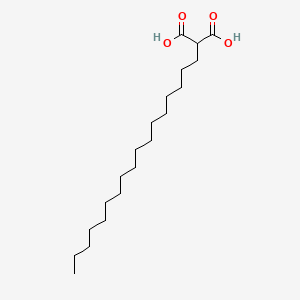
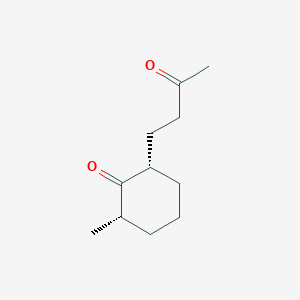
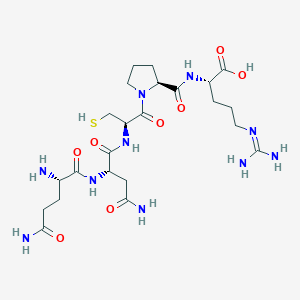

![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)
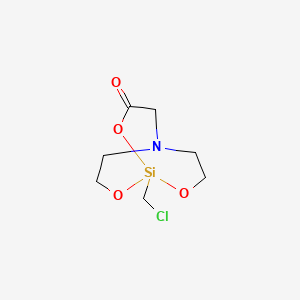
![Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-](/img/structure/B14422198.png)
